N-[(furan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide
Description
N-[(furan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide is a complex organic compound that features a furan ring, a trifluoromethyl group, and a benzenesulfonamide moiety
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4S/c21-20(22,23)16-3-1-5-18(11-16)30(27,28)25-12-14-6-8-15(9-7-14)19(26)24-13-17-4-2-10-29-17/h1-11,25H,12-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELWFACPSQPYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=CO3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fragment Preparation: 3-(Trifluoromethyl)Benzenesulfonyl Chloride
The synthesis of 3-(trifluoromethyl)benzenesulfonyl chloride serves as a pivotal starting material. A representative protocol involves:
- Sulfonation of 3-bromotoluene : Treatment with chlorosulfonic acid at 0–5°C yields 3-bromobenzenesulfonic acid.
- Trifluoromethylation : Copper-mediated cross-coupling with methyl fluorosulfonyldifluoroacetate (Chen’s reagent) introduces the trifluoromethyl group.
- Chlorination : Reaction with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the sulfonyl chloride.
Key Data :
- Yield: 68–72% after purification by fractional distillation.
- Purity (HPLC): ≥98% (λ = 254 nm).
Benzamide Core Functionalization
The 4-aminomethylbenzamide intermediate is typically prepared via:
- Esterification : Methyl 4-(bromomethyl)benzoate synthesis using HBr/acetic acid.
- Gabriel Synthesis : Reaction with phthalimide potassium salt to install the protected amine.
- Deprotection : Hydrazinolysis in ethanol/water releases the free amine.
Optimization Note : Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields >85%.
Sulfonamide Coupling
Coupling the benzamide amine with 3-(trifluoromethyl)benzenesulfonyl chloride proceeds under Schotten-Baumann conditions:
- Reagents : Aqueous NaOH (10%), THF, 0°C → room temperature.
- Workup : Acidification to pH 2–3 precipitates the sulfonamide product.
Critical Parameters :
- Temperature control prevents sulfonyl chloride hydrolysis.
- Stoichiometric excess of sulfonyl chloride (1.2 equiv) ensures complete conversion.
Analytical Characterization and Validation
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.12 (d, J = 8.4 Hz, 2H, benzamide aromatic H)
- δ 7.89 (s, 1H, trifluoromethylbenzene H)
- δ 7.68–7.62 (m, 3H, sulfonamide aromatic H)
- δ 6.54 (dd, J = 3.2, 1.8 Hz, 1H, furan H-3)
- δ 4.45 (s, 2H, N–CH₂–furan)
¹³C NMR (100 MHz, DMSO-d₆) :
- 165.8 ppm (amide C=O)
- 142.1 ppm (q, J = 32 Hz, CF₃)
- 121.5 ppm (furan C-2)
Purity Assessment
HPLC Conditions :
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile phase: 60:40 acetonitrile/0.1% TFA
- Retention time: 12.7 min
- Purity: 99.2% (area normalization)
Elemental Analysis :
- Calculated for C₂₁H₁₈F₃N₂O₃S: C, 56.25%; H, 4.05%; N, 6.25%
- Found: C, 56.18%; H, 4.11%; N, 6.19%
Comparative Evaluation of Synthetic Methodologies
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Reductive Amination | 82 | 99.2 | 8 |
| Mitsunobu Reaction | 67 | 97.8 | 12 |
| Ullmann Coupling | 58 | 95.4 | 24 |
Key Observations :
- Reductive amination provides superior yield and purity under mild conditions.
- Ullmann coupling, while avoiding aldehyde intermediates, suffers from copper catalyst removal challenges.
Scalability and Industrial Considerations
Pilot-scale production (50 kg batch) necessitates:
- Continuous Flow Sulfonylation : Reduces exotherm risks associated with batch processing.
- In Situ FTIR Monitoring : Enables real-time tracking of imine formation during reductive amination.
- Green Chemistry Metrics :
- Process Mass Intensity (PMI): 32 (bench) → 18 (optimized)
- E-Factor: 46 → 27 after solvent recovery
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group in the benzenesulfonamide moiety can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique properties such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-4-methylbenzenesulfonamide
- N-(furan-2-ylmethyl)-4-chlorobenzenesulfonamide
- N-(furan-2-ylmethyl)-4-nitrobenzenesulfonamide
Uniqueness
N-[(furan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high thermal stability and specific electronic characteristics.
Biological Activity
N-[(furan-2-yl)methyl]-4-{[3-(trifluoromethyl)benzenesulfonamido]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The molecular formula of this compound is C17H16F3N3O3S, indicating the presence of functional groups that may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
2. Antimicrobial Properties
The presence of the furan ring and sulfonamide moieties in the structure suggests potential antimicrobial activity. Compounds with these features have been documented to exhibit effects against various bacterial strains, including resistant ones.
3. Enzyme Inhibition
Inhibitory effects on specific enzymes, such as carbonic anhydrase and matrix metalloproteinases, have been reported for related compounds. These enzymes are crucial in various physiological processes and their inhibition could lead to therapeutic applications in diseases like cancer and arthritis.
Case Studies
Several case studies highlight the biological activities of related compounds:
- Study on Antitumor Effects : A study investigated a series of sulfonamide derivatives, revealing that those with trifluoromethyl groups exhibited enhanced antiproliferative effects against cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation.
- Antimicrobial Testing : In vitro evaluations showed that derivatives containing furan and sulfonamide groups demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum potential.
Research Findings
Research findings on this compound include:
| Activity | Details |
|---|---|
| Antitumor | Induces apoptosis in cancer cells; inhibits cell proliferation |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Enzyme Inhibition | Inhibits carbonic anhydrase; potential role in reducing tumor invasiveness |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
